Cas no 2171960-94-2 (2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid)

2-{4-[3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoyl]piperazin-1-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperazine ring and a 3-methylbutanoyl moiety, offering versatility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection compatibility with standard SPPS protocols, while the carboxylic acid functionality allows for further conjugation or elongation. This compound is particularly useful for introducing modified residues or branching points in peptide sequences. Its stability under typical Fmoc deprotection conditions and compatibility with common coupling reagents make it a practical choice for researchers requiring precise structural control in complex peptide architectures.
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid structure
2171960-94-2 structure
Product Name:2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid
CAS No:2171960-94-2
MF:C26H31N3O5
MW:465.54144692421
CID:5777733
PubChem ID:165535285
Update Time:2025-10-30

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2171960-94-2
    • 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperazin-1-yl}acetic acid
    • EN300-1516180
    • 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid
    • Inchi: 1S/C26H31N3O5/c1-26(2,15-23(30)29-13-11-28(12-14-29)16-24(31)32)27-25(33)34-17-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,22H,11-17H2,1-2H3,(H,27,33)(H,31,32)
    • InChI Key: NQURYJKJAPYELQ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)CC(N1CCN(CC(=O)O)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 465.22637110g/mol
  • Monoisotopic Mass: 465.22637110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 99.2Ų

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid Pricemore >>

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Additional information on 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid

Introduction to 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic Acid and Its Significance in Modern Chemical Biology

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid, identified by its CAS number 2171960-94-2, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecule, featuring a piperazine core modified with a fluorinated aromatic group and an acetic acid moiety, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The structural complexity of this compound not only underscores its versatility but also highlights its significance in the development of novel therapeutic agents.

The piperazine moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate biological pathways through interactions with various targets, including enzymes and receptors. In particular, piperazine derivatives have been extensively explored for their roles in central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The presence of the fluorinated aromatic group, specifically 9H-fluoren-9-yl, introduces unique electronic properties that can enhance the metabolic stability and binding affinity of the molecule. This modification is particularly relevant in the context of modern drug design, where optimizing pharmacokinetic profiles is critical for therapeutic efficacy.

The acetic acid component at the terminal position of the molecule contributes to its solubility and bioavailability, which are essential factors in drug development. Additionally, the methylene group bridging the piperazine ring and the acetic acid moiety introduces flexibility, allowing for conformational adjustments that may improve binding interactions with biological targets. These structural features collectively make 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with high precision. Studies using molecular dynamics simulations have shown that the fluorinated aromatic group can engage in π-stacking interactions with complementary aromatic residues in protein targets, thereby enhancing binding affinity. Furthermore, the piperazine ring is predicted to interact favorably with positively charged amino acid residues, such as lysine or arginine, which are commonly found in enzyme active sites. These insights have guided the optimization of analogs designed to improve potency and selectivity.

In vitro studies have begun to elucidate the pharmacological properties of derivatives inspired by CAS no 2171960-94-2. Initial experiments suggest that compounds incorporating this scaffold exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. For instance, preliminary data indicate that modified versions of this molecule may interfere with the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Such findings align with ongoing efforts to develop novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.

The role of fluorine atoms in pharmaceuticals extends beyond mere electronic effects; they can also influence metabolic stability by preventing unwanted degradation pathways. In the case of 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid, the presence of a fluorenyl group at position 9 is expected to confer enhanced resistance to oxidative metabolism, a common challenge in drug development. This property is particularly valuable for compounds intended for long-term therapeutic use, as it minimizes the need for frequent dosing and reduces the risk of drug-drug interactions.

Furthermore, recent research has highlighted the importance of stereochemistry in determining biological activity. The methylbutanoyl side chain attached to the piperazine ring introduces a chiral center that can be exploited to enhance enantiomeric purity. Studies have demonstrated that enantiomerically pure forms of similar compounds exhibit more predictable pharmacological profiles compared to racemic mixtures. This observation underscores the need for rigorous stereochemical control during synthetic routes aimed at producing derivatives inspired by CAS no 2171960-94-2.

The synthesis of complex molecules like 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperazin-1-yl}acetic acid requires sophisticated synthetic methodologies tailored to handle multiple functional groups without compromising yield or purity. Advances in organic synthesis techniques have made it possible to construct such intricate structures efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorenyl moiety into place, while protecting group strategies have been utilized to safeguard sensitive functionalities during multi-step syntheses.

The potential applications of this compound extend beyond traditional pharmaceuticals; it may also find utility as a tool compound in biochemical research. By serving as a scaffold for further derivatization, researchers can explore novel chemical entities with tailored properties for specific biological assays or therapeutic targets. This approach aligns with contemporary trends toward fragment-based drug design (FBDD), where small molecules are incrementally modified to optimize their interaction with biological targets.

In conclusion,2-{4-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-3-methylbutanoylpiperazin -1 -yl}acetic acid (CAS no 2171960 -94 -2) represents a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique combination of pharmacophoric elements—such as the piperazine core,fluorinated aromatic group,and acetic acid moiety—makes it an attractive candidate for further exploration. As computational methods improve and synthetic techniques evolve,this compound will likely play an increasingly important role in advancing our understanding of biological processes and developing next-generation therapeutics.

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